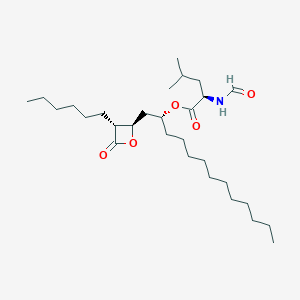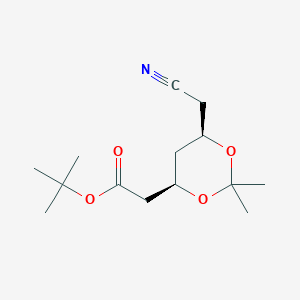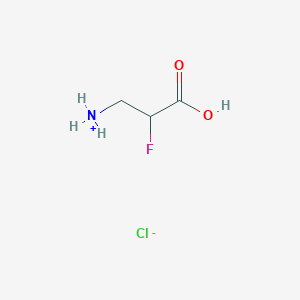
Cadrofloxacin
Vue d'ensemble
Description
Cadrofloxacin is a compound that was studied for the treatment of bacterial infections . It is also known as Cadrofloxacin hydrochloride .
Molecular Structure Analysis
Cadrofloxacin has a molecular formula of C19H20F3N3O4 and a molecular weight of 411.38 . A study on Ciprofloxacin, a similar compound, discussed the structural and physicochemical information obtained using various spectroscopic tools .
Chemical Reactions Analysis
While specific chemical reactions involving Cadrofloxacin are not available, studies on similar compounds like Ciprofloxacin have been conducted. For instance, a study discussed the photocatalytic degradation of Ciprofloxacin using a Mn/Co oxide photocatalyst . Another study monitored the degradation of Ciprofloxacin in an electro-Fenton-like system .
Applications De Recherche Scientifique
1. Pharmacokinetics and Bile Transfer
- Clinical pharmacological studies have examined the transfer of cadrofloxacin into gallbladder tissue and bile. The study highlighted the serum and gallbladder tissue levels of cadrofloxacin after administration, providing insights into its pharmacokinetics (Tanimura & Ohnishi, 2004).
2. Environmental Impact
- Research on enrofloxacin, a similar fluoroquinolone, has explored its effects on aquatic ecosystems, highlighting the need to understand the environmental impact of antibiotics like cadrofloxacin (Rico et al., 2014).
3. Interaction with Other Substances
- Studies investigating the interactions between enrofloxacin and other substances, such as cadmium in earthworms, provide valuable information for understanding the broader implications of cadrofloxacin's use (Li et al., 2016).
4. Veterinary Applications
- Enrofloxacin, closely related to cadrofloxacin, is widely used in veterinary medicine. Studies on its effects on animals can shed light on the potential applications and safety profile of cadrofloxacin in veterinary contexts (Beyi et al., 2021).
5. Potential Therapeutic Uses
- Explorations into the efficacy of fluoroquinolones like cadrofloxacin for various infections in animals suggest potential therapeutic applications and dosing strategies (Maślanka et al., 2009).
6. Drug Delivery and Formulation
- Research into novel delivery methods and formulations for fluoroquinolones could be applicable to cadrofloxacin, enhancing its effectiveness and reducing adverse effects (Kumar et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for Cadrofloxacin are not available, the field of antibiotic resistance breakers (ARBs) is a promising avenue of research . This could potentially include compounds like Cadrofloxacin. The development of ARBs capable of re-sensitising resistant bacteria to antibiotics could be a part of any global response to the antimicrobial resistance crisis .
Propriétés
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDBUKJBJJWZMG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026510 | |
| Record name | Cadrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadrofloxacin | |
CAS RN |
153808-85-6 | |
| Record name | Cadrofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)




![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)


